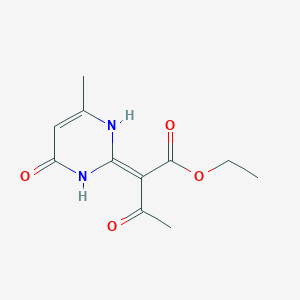
ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane: (ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate) is a silane coupling agent widely used in various fields due to its unique chemical structure and versatile properties. It is known for its ability to enhance the adhesion between organic and inorganic materials, making it valuable in numerous industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane typically involves the reaction of 3-(2-methoxyethoxy)propyl alcohol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the silane compound. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form cross-linked networks.
Substitution: The methoxy groups in the compound can be substituted with other functional groups, allowing for the modification of its properties.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various reagents depending on the desired functional group to be introduced.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions.
Functionalized Silanes: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials and coatings.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve their performance and durability.
Wirkmechanismus
The mechanism of action of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves its ability to form strong bonds with both organic and inorganic materials. The compound undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with surfaces. This results in enhanced adhesion and improved mechanical properties of the materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form stable bonds .
Vergleich Mit ähnlichen Verbindungen
Trimethoxypropylsilane: Similar in structure but lacks the 2-methoxyethoxy group, resulting in different properties.
Triethoxypropylsilane: Contains ethoxy groups instead of methoxy groups, affecting its reactivity and applications.
Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group, making it suitable for polymerization reactions.
Uniqueness: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is unique due to the presence of the 2-methoxyethoxy group, which imparts specific properties such as improved solubility and reactivity. This makes it particularly valuable in applications where enhanced adhesion and compatibility with various materials are required .
Eigenschaften
IUPAC Name |
ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,12H,4H2,1-3H3,(H,13,15)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCAHKCVYBBIRO-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1NC(=CC(=O)N1)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\NC(=CC(=O)N1)C)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













